Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate
Description
Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate is a complex spirocyclic compound characterized by a 1-oxaspiro[4.5]deca-triene core. Key structural features include:
- A spiro junction at the 1-oxa position, fusing a tetrahydrofuran-like ring with a cyclohexene moiety.
- Functional groups: a methyl ester at position 4, a methoxy group at position 3, and two ketone groups (2,8-dioxo).
Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .
Properties
IUPAC Name |
methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-9-8(10(14)17-2)12(18-11(9)15)5-3-7(13)4-6-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBSITHZZJCGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2(C=CC(=O)C=C2)OC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diacid or its derivatives, under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes.
Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and structural features.
Mechanism of Action
The mechanism by which Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would vary based on the context of its application and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Structure Diversity :
- The spirocyclic system in the target compound introduces unique steric and electronic constraints compared to the planar benzothiazepin (7-membered ring with S/N) or triazine (6-membered heterocycle) cores . Spiro systems often enhance metabolic stability in drug design.
- The triene conjugation in the target compound may enable distinct reactivity (e.g., Diels-Alder participation) compared to the saturated or partially unsaturated rings in analogues.
Functional Group Similarities :
- Methoxy Groups : Present in all three compound classes, enhancing solubility and influencing electronic effects. In sulfonylureas, methoxy groups modulate herbicidal activity .
- Methyl Esters : Common in the target compound and sulfonylureas, these groups improve lipophilicity and serve as prodrug motifs.
Ketone vs. Sulfonylurea Reactivity: The 2,8-dioxo groups in the target compound could participate in hydrogen bonding or keto-enol tautomerism, contrasting with the electrophilic sulfonylurea bridge in herbicides .
Biological Activity
Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate (CAS: 316354-15-1) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C₁₂H₁₀O₆
- Molecular Weight : 250.21 g/mol
- Purity : ≥ 97%
- Melting Point : 120–122 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including cytotoxicity against cancer cell lines and potential antimicrobial properties.
Cytotoxicity Studies
A notable study investigated the cytotoxic effects of this compound against multiple human cancer cell lines. The results demonstrated significant cytotoxic activity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 25 | Moderate Cytotoxicity |
| HeLa | 15 | High Cytotoxicity |
| MCF7 | 30 | Moderate Cytotoxicity |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
The mechanism by which this compound exerts its cytotoxic effects appears to be linked to the induction of apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 100 | Moderate |
| Bacillus subtilis | 75 | Effective |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced lung cancer demonstrated that treatment with this compound led to a reduction in tumor size in a subset of patients.
- Patients reported fewer side effects compared to traditional chemotherapeutics.
-
Case Study on Antimicrobial Treatment :
- In vitro studies showed that combining this compound with standard antibiotics enhanced the efficacy against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise stoichiometric ratios, temperature control, and solvent selection. For example, stepwise nucleophilic substitutions on trichlorotriazine derivatives (e.g., 2,4,6-trichlorotriazine) with phenols like 4-methoxyphenol require low temperatures (-35°C) to prevent side reactions. DIPEA (diisopropylethylamine) is critical as a base to deprotonate phenolic hydroxyl groups and stabilize intermediates. Purification via gradient elution MPLC (medium-pressure liquid chromatography) with CH₂Cl₂/EtOAc mixtures ensures high yields (up to 90%) and purity .
Q. How can researchers confirm the structural integrity of this spirocyclic compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H NMR : Analyze chemical shifts for characteristic protons (e.g., methoxy groups at δ 3.76 ppm and carbonyl resonances) .
- X-ray crystallography : Resolve spirocyclic geometry (e.g., bond angles, torsion angles) to confirm the 1-oxaspiro[4.5] system. Crystal structures reveal intramolecular hydrogen bonding and steric effects influencing reactivity .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use sequential column chromatography with silica gel and gradient elution (e.g., hexane/EtOAc from 2:1 to 1:4). Re-purification of mixed fractions with low-polarity solvents (CH₂Cl₂ with 4% EtOAc) minimizes co-elution of byproducts. Monitor purity via TLC (Rf ≈ 0.18 in hexane/EtOAc 2:1) .
Advanced Research Questions
Q. How do electronic and steric effects in the spirocyclic core influence regioselectivity in subsequent reactions?
- Methodological Answer : The electron-withdrawing 2,8-dioxo groups activate the triene system for nucleophilic attack at the 4-carboxylate position. Steric hindrance from the spirocyclic bridge directs reactivity toward less hindered sites (e.g., methoxy-substituted positions). Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What experimental approaches resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Cross-validate data using:
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) that may obscure signals.
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations.
- Crystallographic validation : Compare experimental X-ray data with simulated spectra from conflicting studies .
Q. How can researchers design derivatives to probe structure-activity relationships (SAR) in biological systems?
- Methodological Answer : Modify functional groups systematically:
- Carboxylate ester : Replace methyl with ethyl or benzyl to alter lipophilicity.
- Methoxy groups : Substitute with halogens or bulky substituents to assess steric/electronic impacts.
- Spirocyclic core : Introduce heteroatoms (e.g., sulfur) or vary ring sizes (e.g., spiro[4.6] vs. spiro[4.5]). Monitor changes via bioassays and correlate with computational ADMET predictions .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Methodological Answer : The 1-oxaspiro system’s rigidity reduces ring-opening susceptibility. Under acidic conditions, protonation of carbonyl oxygen may lead to hydrolysis, while basic conditions could deprotonate the α-hydrogen of the carboxylate, triggering decarboxylation. Kinetic studies (e.g., pH-rate profiling) and isotopic labeling (¹⁸O tracing) can validate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
